physical and chemical properties of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
physical and chemical properties of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
An In-depth Technical Guide to 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride: Properties, Reactivity, and Synthetic Applications
Introduction
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a polyfunctionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure is characterized by a highly reactive sulfonyl chloride moiety, which serves as a linchpin for constructing complex molecular architectures. The benzene ring is further decorated with a fluorine atom, a methyl group, and a nitro group. This unique combination of substituents creates a nuanced electronic environment that dictates the compound's reactivity and makes it a valuable building block for targeted synthesis.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . We will delve into its chemical reactivity, supported by mechanistic insights, and present detailed protocols for its application in synthesis. The document emphasizes not just the procedural steps but the underlying chemical principles, offering a framework for its effective and safe utilization in the laboratory.
Physicochemical and Spectroscopic Profile
The properties of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride are dictated by its distinct functional groups. The sulfonyl chloride group makes the compound highly susceptible to hydrolysis and reactions with nucleophiles. The nitro and fluoro groups are strongly electron-withdrawing, which enhances the electrophilicity of the sulfonyl sulfur atom.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Comment |
| Chemical Structure | ![]() | |
| CAS Number | 1803585-04-7 | [1] |
| Molecular Formula | C₇H₅ClFNO₄S | [2] |
| Molecular Weight | 253.64 g/mol | Calculated from molecular formula. |
| Appearance | Pale yellow to yellow solid | Inferred from related nitrobenzenesulfonyl chlorides.[3][4] |
| Melting Point | Not explicitly reported. Similar isomers have melting points in the range of 60-80°C. | Based on data for related compounds like 2-nitrobenzenesulfonyl chloride (63-67°C) and 4-nitrobenzenesulfonyl chloride (75°C).[5] |
| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Chloroform, Toluene); Insoluble in water.[4] | Reacts with protic solvents like water and alcohols. |
| Moisture Sensitivity | Highly sensitive to moisture. | Reacts with water to form the corresponding sulfonic acid and HCl.[6][7][8] |
Spectroscopic Signature (Predicted)
-
¹H NMR: Two aromatic protons would be visible in the downfield region (typically δ 7.5-8.5 ppm), showing splitting patterns consistent with their coupling to each other and to the fluorine atom. A singlet for the methyl group protons would appear upfield (around δ 2.5 ppm).
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atom attached to the sulfonyl chloride group would be significantly deshielded. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observable for the aromatic carbons.
-
¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the other substituents on the aromatic ring.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation would likely involve the loss of the chlorine atom and the SO₂ group.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The substituents on the aromatic ring play a crucial role in modulating this reactivity.
-
Electron-Withdrawing Groups (-NO₂ and -F): The nitro and fluoro groups are powerful electron-withdrawing substituents. They pull electron density away from the benzene ring and, by extension, from the sulfonyl group. This inductive effect makes the sulfur atom highly electron-deficient and exceptionally susceptible to attack by nucleophiles.
-
Electron-Donating Group (-CH₃): The methyl group is a weak electron-donating group. Its electronic contribution is largely overshadowed by the potent withdrawing effects of the nitro and fluoro groups.
Sulfonamide Formation: A Cornerstone Reaction
The most prominent application of this reagent is its reaction with primary or secondary amines to form stable sulfonamide linkages, a common functional group in many pharmaceutical agents.[9] The reaction proceeds via a nucleophilic acyl substitution-type mechanism.
The workflow for a typical sulfonamide synthesis is outlined below.
Caption: General workflow for sulfonamide synthesis.
The mechanism involves the amine's lone pair of electrons attacking the electrophilic sulfur atom, followed by the collapse of the tetrahedral intermediate and expulsion of the chloride leaving group. The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Other Key Reactions
-
Sulfonate Ester Formation: In the presence of an alcohol and a base, the compound will form a sulfonate ester. This reaction is analogous to sulfonamide formation but is generally slower as alcohols are weaker nucleophiles than amines.
-
Hydrolysis: This is a critical consideration for storage and handling. The compound reacts readily with water, even atmospheric moisture, to hydrolyze into 2-fluoro-5-methyl-4-nitrobenzenesulfonic acid and hydrochloric acid.[6][8] This degradation not only consumes the reagent but also creates a corrosive environment.
Synthesis and Purification
While not a commodity chemical, 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride can be synthesized through established organosulfur chemistry routes. A plausible and common method is the oxidative chlorination (chlorosulfonation) of a suitable precursor.
Caption: Plausible synthetic route via chlorosulfonation.
This reaction involves treating the parent aromatic compound with chlorosulfonic acid.[10] The reaction is typically performed at elevated temperatures. Purification of the final product is generally achieved by distillation under reduced pressure or recrystallization from a non-polar solvent.
Experimental Protocols
The following protocols are provided as a guide for the use and handling of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride.
Protocol 4.1: Synthesis of N-Benzyl-2-fluoro-5-methyl-4-nitrobenzenesulfonamide
This protocol details a representative sulfonamide formation reaction.
A. Materials and Equipment:
-
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
Standard glassware for extraction and purification
B. Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Causality: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the highly reactive sulfonyl chloride.[11] Cooling mitigates the exothermic nature of the reaction.
-
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Causality: Dropwise addition helps to control the reaction temperature. Triethylamine acts as a non-nucleophilic base to scavenge the HCl formed during the reaction, preventing the formation of benzylammonium hydrochloride salt.[12]
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the sulfonyl chloride.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.
-
Causality: This series of washes removes impurities and byproducts, simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 4.2: Safe Handling, Storage, and Quenching
A. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles and a face shield.[6][13]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile). Inspect for damage before use.[13]
-
Clothing: A chemical-resistant lab coat is mandatory.[6]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood.[6][13]
B. Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[14]
-
Keep in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and strong oxidizing agents.[6][14][15] Recommended storage temperature is often 2-8°C.[14][16][17]
C. Quenching Excess Reagent:
-
Cool the reaction vessel in an ice bath.
-
Prepare a separate beaker containing a stirred, cold solution of saturated sodium bicarbonate.
-
Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the bicarbonate solution. Be prepared for gas evolution (CO₂).
-
Causality: A weak base like sodium bicarbonate safely neutralizes the reactive sulfonyl chloride and any HCl byproduct without causing an uncontrollably violent reaction.[13]
-
Applications in Research and Drug Development
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is not just a reagent but a strategic tool for molecular design.
-
Scaffold for Combinatorial Libraries: The reliable formation of sulfonamides allows this compound to be used as a key building block in the synthesis of large libraries of compounds for high-throughput screening in drug discovery programs.
-
Introduction of Key Pharmacophoric Elements:
-
Fluorine: The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[18]
-
Nitro Group: The nitro group is a versatile handle for further chemical modification. It can be readily reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to build molecular complexity.
-
-
Chemical Probes and Antibiotics: The ortho-nitro sulfonyl scaffold has been identified as a promising pharmacophore for the development of new antibiotics, particularly against drug-resistant bacteria.[19][20] This highlights the potential of derivatives of this compound class in addressing critical unmet medical needs.
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